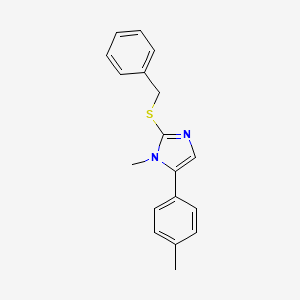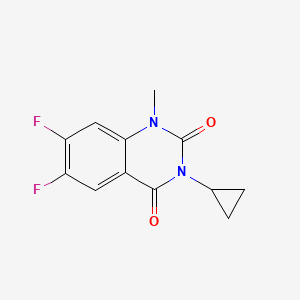
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and synthetic methods described.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization starting from 3-methoxyl-2,4,5-trifluorobenzoic acid . A similar approach could be hypothesized for the synthesis of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex and is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined using single-crystal X-ray crystallographic analysis, revealing intramolecular hydrogen bonds . These techniques would be essential in confirming the structure of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. The paper on the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline describes a reaction mechanism involving the formation of a cis-arylcyclopropylamine via a homoconjugated intermediate . Although the specific reactions of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione are not detailed, similar mechanisms may apply.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be inferred from spectroscopic data and crystallography. The paper on the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones provides spectroscopic analysis, which is crucial for understanding the properties of these compounds . The physical properties such as melting points, solubility, and stability can be deduced from such analyses.
科学的研究の応用
Structural Characterization and Synthesis
Crystal Structure Analysis : The study by Candan et al. (2001) provides a detailed crystallographic analysis of a closely related quinazoline derivative, underscoring the importance of structural elucidation in understanding the chemical properties and potential applications of these compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Practical Synthesis : Hashimoto et al. (2007) report on the synthesis of a broad-spectrum antibacterial isothiazoloquinolone derivative, highlighting the utility of quinazoline derivatives in developing new antimicrobial agents. This work exemplifies the practical approaches to synthesizing complex quinazoline compounds with potential therapeutic applications (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).
Cyclopropyl Group Influence : The reaction dynamics involving cyclopropyl groups, as studied by Kim and O’Shea (2004), provide insights into the unique reactivity patterns that can be exploited in the synthesis of novel quinazoline derivatives. These findings are crucial for designing synthetic strategies for compounds like 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (Kim & O’Shea, 2004).
Potential Applications in Drug Discovery
Antibacterial Properties : The work by Hashimoto et al. (2007) not only demonstrates the synthesis of quinazoline derivatives but also their potential as broad-spectrum antibacterial agents, especially against resistant strains such as MRSA. This suggests the possibility of exploring 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione for similar applications (Hashimoto et al., 2007).
特性
IUPAC Name |
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINVHZVXVGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

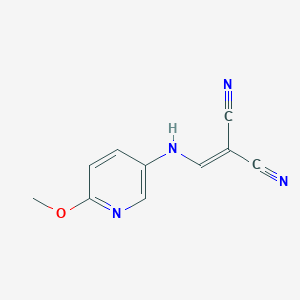
![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)
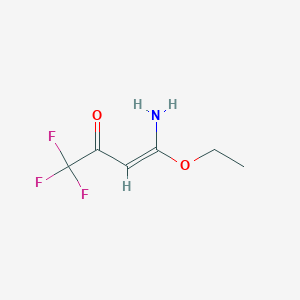
![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)
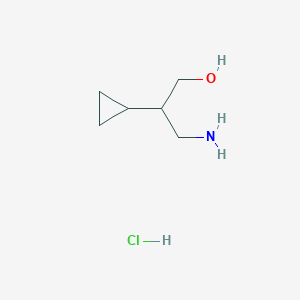
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)
![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)
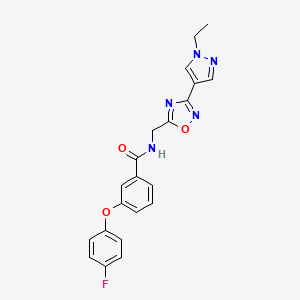
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2545566.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)
